Heliotrine N-oxide
Description
Contextualization within Pyrrolizidine (B1209537) Alkaloid Chemistry
Heliotrine (B1673042) N-oxide is the corresponding N-oxide of heliotrine, a well-known pyrrolizidine alkaloid. medchemexpress.com PAs are a large group of alkaloids derived from ornithine, found as secondary metabolites in over 6000 plant species, notably within the Boraginaceae, Asteraceae, and Fabaceae families. nih.govopenrepository.com Chemically, PAs are esters, typically composed of a necine base (an amino alcohol with a pyrrolizidine ring system) and one or more necic acids. nih.gov They exist in two primary forms: as tertiary amino alkaloids (free bases) and their corresponding N-oxides. nih.gov Heliotrine N-oxide, as the name suggests, belongs to the latter category, featuring an oxygen atom bonded to the nitrogen of the pyrrolizidine core. cymitquimica.com This N-oxide form is often the more abundant type found in plants. wur.nl
The structure of this compound is based on the heliotridine-type necine base, which is a diastereoisomer of the retronecine (B1221780) type at the C7 position. mjcce.org.mk The N-oxide functional group significantly influences the compound's chemical properties, such as its solubility and reactivity, compared to its tertiary amine counterpart, heliotrine. cymitquimica.comontosight.ai The N-oxidation of the necine base is generally considered a detoxification pathway in the plant, but this conversion is metabolically reversible in mammals. nih.govopenrepository.comresearchgate.net Upon ingestion, gut microbiota and hepatic enzymes can reduce PA N-oxides back to their corresponding tertiary PAs, which can then undergo metabolic activation. researchgate.net
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 6209-65-0 | cymitquimica.comglpbio.comabmole.com |
| Molecular Formula | C16H27NO6 | cymitquimica.comglpbio.comnih.gov |
| Molecular Weight | 329.39 g/mol | glpbio.comnih.gov |
| IUPAC Name | [(7S,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoate | nih.gov |
| Synonyms | Heliotrine oxide, Heliotrine, 4-oxide | cymitquimica.com |
Historical Perspectives in Chemical Biology Research
The study of this compound is intrinsically linked to the broader historical investigation of pyrrolizidine alkaloids from plants of the Heliotropium genus. rjpharmacognosy.ir Early phytochemical studies led to its isolation and identification from various species, including Heliotropium indicum, Heliotropium bacciferum, and Heliotropium transoxanum. nih.govekb.egrjpharmacognosy.irresearchgate.net The development of advanced analytical techniques, such as preparative High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), has been crucial for the separation, isolation, and characterization of this compound from complex plant extracts. mjcce.org.mkekb.egnih.gov
A significant focus of chemical biology research has been the metabolic fate of this compound. Investigations have revealed that while N-oxidation is a detoxification step in plants, the N-oxide can be reduced back to the parent alkaloid, heliotrine, in biological systems. researchgate.netekb.eg Subsequent research, using rat liver microsomes, demonstrated that this regenerated heliotrine can be metabolically activated to form dehydroheliotrine, a reactive pyrrolic metabolite. nih.gov This line of inquiry has been pivotal, as these reactive metabolites are known to form covalent bonds with biological nucleophiles like DNA, creating what are known as DNA adducts. medchemexpress.comnih.gov
Comparative studies have often been conducted between this compound and its parent tertiary base, heliotrine, to understand their differing biological activities and potencies. nih.govekb.eg Research has shown that both this compound and heliotrine can lead to the formation of the same set of DHP (didehydropyrrolizidine)-derived DNA adducts, which are considered important biomarkers in the study of PA toxicology. nih.gov This has positioned this compound as a key compound in research aimed at understanding the structure-activity relationships and metabolic activation pathways of carcinogenic pyrrolizidine alkaloids. nih.gov
Table 2: Selected Plant Sources of this compound
| Plant Species | Family | Source |
|---|---|---|
| Heliotropium indicum | Boraginaceae | nih.govresearchgate.net |
| Heliotropium bacciferum | Boraginaceae | ekb.eg |
| Heliotropium transoxanum | Boraginaceae | rjpharmacognosy.irrjpharmacognosy.ir |
| Heliotropium europaeum | Boraginaceae | wur.nlnih.gov |
| Heliotropium rotundifolium | Boraginaceae | wur.nl |
| Heliotropium suaveolens | Boraginaceae | wur.nl |
| Echium vulgare | Boraginaceae | researchgate.net |
Structure
2D Structure
Properties
CAS No. |
6209-65-0 |
|---|---|
Molecular Formula |
C16H27NO6 |
Molecular Weight |
329.39 g/mol |
IUPAC Name |
[(7S,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoate |
InChI |
InChI=1S/C16H27NO6/c1-10(2)16(20,11(3)22-4)15(19)23-9-12-5-7-17(21)8-6-13(18)14(12)17/h5,10-11,13-14,18,20H,6-9H2,1-4H3/t11-,13+,14-,16+,17?/m1/s1 |
InChI Key |
QSTHEUSPIBEICI-MCAMCBDESA-N |
Isomeric SMILES |
C[C@H](C(C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@H](CC2)O)[O-])O)OC |
Canonical SMILES |
CC(C)C(C(C)OC)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O |
Synonyms |
(2S)-2-Hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoic Acid [(1S,7aR)-2,3,5,7a-Tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl]methyl Ester; _x000B_[1S-[1α,7[R*(S*)],7aα]]-2-Hydroxy-2-(1-methoxyethyl)-3-methylbutanoic Acid (2,3,5,7a-Tetrahydro-1-hydroxy-1 |
Origin of Product |
United States |
Natural Occurrence and Phytochemical Profiling
Distribution Across Plant Families
Heliotrine (B1673042) N-oxide has been identified in plants belonging to the Boraginaceae, Asteraceae, and Fabaceae families. These families are well-known for producing a diverse array of pyrrolizidine (B1209537) alkaloids (PAs), which primarily serve as a defense mechanism against herbivores. wur.nlcfmot.de
Boraginaceae Species
The Boraginaceae family is a significant source of plants containing Heliotrine N-oxide. Notably, species within the genera Heliotropium and Echium have been shown to accumulate this compound.
In a study of three native Heliotropium species in Israel—H. europaeum, H. rotundifolium, and H. suaveolens—this compound was identified as one of the most prominent PAs. nih.gov Its presence has also been confirmed in other Heliotropium species, including H. indicum. researchgate.net Research on Heliotropium europaeum has revealed that N-oxide forms of PAs, including this compound, are the predominant form, constituting over 90% of the total alkaloid content. nih.govresearchgate.net
Within the genus Echium, this compound was detected in one sample of Echium vulgare in a study of Boraginaceae species from Macedonia. researchgate.net
Table 1: Presence of this compound in Boraginaceae Species
| Family | Genus | Species |
|---|---|---|
| Boraginaceae | Heliotropium | H. europaeum |
| H. rotundifolium | ||
| H. suaveolens | ||
| H. indicum |
Asteraceae Species
The Asteraceae family, particularly the tribes Senecioneae and Eupatorieae, is known for producing a wide variety of pyrrolizidine alkaloids. wur.nl While many studies have focused on the PA profiles of genera like Senecio and Eupatorium, the specific identification of this compound is less commonly reported. nih.govnih.govnih.gov The alkaloid profiles of these species are often dominated by other PAs such as senecionine, jacobine, lycopsamine (B1675737), and intermedine, and their respective N-oxides. nih.govresearchgate.net Further targeted phytochemical analyses are required to ascertain the prevalence and concentration of this compound within this large and diverse family.
Fabaceae Species
Similarly, the Fabaceae family, with a focus on the genus Crotalaria, is a well-documented source of pyrrolizidine alkaloids. scielo.br However, the existing literature on the phytochemical composition of Crotalaria species often highlights the presence of other PAs, such as monocrotaline (B1676716). scielo.br While the family is a known producer of PAs, specific and detailed research confirming the natural occurrence of this compound in Fabaceae species is not extensively available.
Interspecific and Intraspecific Variation in Accumulation
The concentration of this compound can vary significantly both between different species (interspecific) and within a single species (intraspecific). This variation can be attributed to genetic factors, environmental conditions, and the developmental stage of the plant.
A comparative risk assessment of three Heliotropium species demonstrated notable interspecific variation. nih.gov For instance, in the stems and flowers of H. europaeum, there were comparable concentrations of this compound and europine (B191236) N-oxide. In contrast, in H. rotundifolium and H. suaveolens, europine N-oxide was the most prominent PA, followed by this compound. nih.gov The relative abundance of this compound in the roots and leaves of H. europaeum was approximately double that of europine N-oxide. nih.gov
Intraspecific variation is also evident. The total PA content in Heliotropium europaeum has been shown to decline markedly throughout the growing season, from over 2.2% in the seedling stage to less than 0.5% before senescence. researchgate.net Furthermore, the levels of individual PAs, including those of the heliotrine-type, can fluctuate based on environmental factors such as rainfall. researchgate.net
Table 2: Interspecific Variation of Prominent Pyrrolizidine Alkaloid N-Oxides in Heliotropium Species
| Species | Plant Part | Prominent PA N-Oxide(s) |
|---|---|---|
| H. europaeum | Stems and Flowers | This compound and Europine N-oxide (comparable concentrations) |
| Roots and Leaves | This compound (relative abundance ~2x that of Europine N-oxide) | |
| H. rotundifolium | All major tissues | Europine N-oxide (most prominent), followed by this compound |
Co-occurrence with Related Pyrrolizidine Alkaloids and N-Oxides
This compound rarely occurs in isolation and is typically found as part of a complex mixture of other structurally related pyrrolizidine alkaloids and their N-oxides. The specific profile of these co-occurring alkaloids can be characteristic of the plant species.
In Heliotropium species, this compound is consistently found alongside europine N-oxide and lasiocarpine (B1674526) N-oxide. nih.gov A comprehensive analysis of Heliotropium europaeum identified 30 different PAs and their N-oxides, with heliotrine- and lasiocarpine-type PAs constituting the majority. nih.gov Other co-occurring PAs in Heliotropium can include supinine, heleurine, and their corresponding N-oxides. nih.gov
In Echium vulgare, where this compound was detected, it was part of a broader profile of PAs. This species is known to contain a variety of other PAs and their N-oxides, such as lycopsamine N-oxide and lepthantine N-oxide. researchgate.net
Table 3: Co-occurrence of this compound with Other Pyrrolizidine Alkaloids
| Plant Species | Co-occurring Pyrrolizidine Alkaloids and N-Oxides |
|---|---|
| Heliotropium europaeum | Europine N-oxide, Lasiocarpine N-oxide, Supinine, Heleurine, and their N-oxides |
| Heliotropium rotundifolium | Europine N-oxide, Lasiocarpine N-oxide, and others |
| Heliotropium suaveolens | Europine N-oxide, Lasiocarpine N-oxide, and others |
Biosynthesis and Biotransformation Pathways
Enzymatic Pathways in Plantae
Heliotrine (B1673042) N-oxide is a pyrrolizidine (B1209537) alkaloid (PA) synthesized by plants, notably those in the Heliotropium genus of the Boraginaceae family. mdpi.comsdsu.edu PAs in plants are generally present as tertiary bases or their corresponding N-oxides. mdpi.comencyclopedia.pub The biosynthesis is a multi-step enzymatic process, culminating in the N-oxide form, which is often the primary product stored and translocated within the plant. nih.govresearchgate.net
The characteristic core of pyrrolizidine alkaloids is the necine base, a pyrrolizidine ring structure. encyclopedia.pubmdpi.com The biosynthesis of this core begins with amino acids. L-arginine and L-ornithine are the initial precursors that lead to the formation of putrescine. encyclopedia.pubnih.govpnas.org
The first committed step in the biosynthesis of the necine base is the formation of homospermidine. nih.govpnas.org This reaction is catalyzed by the enzyme homospermidine synthase (HSS), which facilitates the NAD+-dependent transfer of an aminobutyl group from spermidine (B129725) to putrescine. pnas.orgnih.gov Homospermidine is the specific precursor for the necine base moiety of PAs. nih.gov
Following its formation, homospermidine undergoes oxidation, likely by a copper-containing amine oxidase, which initiates the cyclization to form the pyrrolizidine ring. nih.govmdpi.com Subsequent enzymatic reactions, including reduction and hydroxylation, lead to the formation of different types of necine bases. mdpi.com For heliotrine, the specific necine base is heliotridine (B129409), which is a diastereoisomer of retronecine (B1221780), another common necine base. encyclopedia.pubnih.govmjcce.org.mk
Once the heliotridine necine base is formed, it undergoes esterification with specific necic acids to create the final alkaloid structure. mdpi.comencyclopedia.pub Necic acids themselves are derived from various amino acid pathways. nih.gov In the case of heliotrine, the necine base is esterified with heliotric acid. publish.csiro.aunih.gov This esterification typically occurs at the C-9 hydroxyl group of the necine base, although diesters linking both C-7 and C-9 are also common for other PAs. mdpi.comnih.gov
The final step in the biosynthesis within the plant is frequently the N-oxidation of the tertiary nitrogen atom in the necine base. encyclopedia.pubnih.gov This conversion of heliotrine to heliotrine N-oxide is an enzymatic process. The primary enzymes responsible for this reaction are cytochrome P450 monooxygenases (CYPs) and, in some species, flavin-containing monooxygenases (FMOs). mdpi.comresearchgate.netnih.gov This N-oxidation step is significant as PA N-oxides are generally considered the primary form for transport within the plant's phloem and for storage. nih.govresearchgate.net In many PA-producing plants, the N-oxides are the most abundant form of these alkaloids. nih.govresearchgate.net
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme | Function | Substrate(s) | Product | Pathway Step |
|---|---|---|---|---|
| Homospermidine Synthase (HSS) | Catalyzes the first committed step in necine base synthesis. nih.govpnas.org | Putrescine, Spermidine | Homospermidine | Formation of the Necine Base |
| Copper-Containing Amine Oxidase | Oxidizes homospermidine to initiate cyclization. nih.gov | Homospermidine | 4,4´-iminodibutanal | Formation of the Necine Base |
| Cytochrome P450 Monooxygenases (CYPs) | Catalyze the N-oxidation of the tertiary alkaloid. mdpi.comresearchgate.net | Heliotrine | This compound | N-Oxidation |
| Flavin-containing Monooxygenases (FMOs) | Also catalyze the N-oxidation of the tertiary alkaloid in some species. researchgate.netnih.gov | Heliotrine | This compound | N-Oxidation |
Metabolic Transformations in Biological Systems
When ingested by animals, this compound can undergo significant biotransformation, which is a critical factor in its biological activity.
This compound itself is considered less toxic than its tertiary amine counterpart, heliotrine. mdpi.comthieme-connect.com However, upon ingestion, it can be converted back to the parent alkaloid through metabolic reduction. mdpi.comnih.gov This retro-conversion is a key toxification step, as the resulting tertiary PA (heliotrine) is a substrate for hepatic enzymes that can metabolize it into reactive, toxic pyrrolic derivatives. mdpi.comnih.gov This reduction of the N-oxide to the tertiary amine has been observed in various biological systems, including in humans and rabbits. nih.govnih.gov The biotransformation is mediated by both host enzymes, such as hepatic cytochrome P450s, and, crucially, by microorganisms residing in the gastrointestinal tract. mdpi.comnih.gov
The intestinal microbiota play a major role in the reductive biotransformation of PA N-oxides. mdpi.comthieme-connect.comnih.gov The anaerobic environment of the gut is conducive to this reduction. nih.govresearchgate.net In fact, one of the earliest reports of this microbial activity involved the incubation of this compound with sheep rumen contents, which demonstrated its conversion to heliotrine. uic.edu Subsequent research has confirmed that human intestinal bacteria can efficiently reduce various PA N-oxides, including indicine (B129459) N-oxide, monocrotaline (B1676716) N-oxide, and isoline (B1672250) N-oxide, to their parent alkaloids. nih.govresearchgate.netresearchgate.net This microbial action significantly increases the amount of the more toxic tertiary alkaloid available for absorption and subsequent metabolic activation in the liver. mdpi.comnih.gov Studies have shown that this reduction occurs rapidly, with a substantial portion of PA N-oxides being converted within hours of incubation with intestinal microbiota. researchgate.net
Reductive Biotransformation of Pyrrolizidine Alkaloid N-Oxides to Parent Alkaloids
Hepatic Cytochrome P450 Monooxygenases (CYPs) Involvement
The biotransformation of this compound is significantly influenced by hepatic cytochrome P450 (CYP) monooxygenases. A crucial initial step in the metabolism of PA N-oxides is their reduction back to the parent tertiary alkaloids. researchgate.netresearchgate.net This process can be mediated by both intestinal microbiota and hepatic CYPs. researchgate.netresearchgate.net
While specific studies on this compound are limited, research on other PA N-oxides, such as riddelliine N-oxide, has shown that specific CYP isoforms are responsible for this reduction. Notably, CYP1A2 and CYP2D6 have been identified as the major enzymes mediating the reduction of PA N-oxides to their corresponding PAs. researchgate.net Generally, a range of CYPs, including CYP3A4 and CYP2B isoforms, are involved in the broader metabolism of PAs, primarily in the bioactivation step that follows the reduction of the N-oxide. nih.govmdpi.com The conversion of this compound to heliotrine is a prerequisite for its subsequent metabolic activation to toxic pyrrolic species. researchgate.netthieme-connect.com
Table 1: Key Cytochrome P450 Isoforms in PA N-oxide Metabolism
| CYP Isoform | Role in PA N-oxide Metabolism | Reference |
|---|---|---|
| CYP1A2 | Major enzyme in the reduction of PA N-oxides to parent PAs. | researchgate.net |
| CYP2D6 | Major enzyme in the reduction of PA N-oxides to parent PAs. | researchgate.net |
| CYP3A4 | Primarily involved in the subsequent bioactivation of the parent PA. | researchgate.netnih.gov |
| CYP2B Isoforms | Involved in the bioactivation of the parent PA. | nih.gov |
Oxidative Metabolic Activation to Reactive Metabolites
Once this compound is reduced to its parent compound, heliotrine, it undergoes metabolic activation, primarily in the liver, to form highly reactive pyrrolic metabolites. medkoo.com This bioactivation is considered the key step leading to the toxicity of PAs. mdpi.com
The process involves the oxidation of the pyrrolizidine ring by CYP enzymes, leading to the formation of dehydropyrrolizidine alkaloids (DHPAs). nih.govnih.gov In the case of heliotrine, metabolism by rat liver microsomes results in the formation of dehydroheliotridine (B1201450) (DHH). scispace.comnih.gov These reactive electrophilic metabolites, such as DHH, can covalently bind to cellular macromolecules like proteins and DNA. thieme-connect.commdpi.com
Further investigation has revealed that the metabolism of various tumorigenic PAs, including heliotrine, generates a common set of 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP)-derived DNA adducts. nih.govebi.ac.uk The formation of these DHP-derived DNA adducts is considered a critical event in the initiation of tumors induced by PAs. nih.gov These reactive metabolites can also be hydrolyzed to form dehydronecines, which are also toxic, albeit less reactive. nih.govmdpi.com
Table 2: Reactive Metabolites of Heliotrine
| Precursor | Metabolic Step | Reactive Metabolite | Consequence | Reference |
|---|---|---|---|---|
| This compound | Reduction by CYPs/Microbiota | Heliotrine | Intermediate | researchgate.netresearchgate.net |
| Heliotrine | Oxidation by CYPs | Dehydroheliotridine (DHH) | Binds to cellular macromolecules | scispace.comnih.gov |
Detoxification Pathways
The body employs several detoxification pathways to mitigate the harmful effects of heliotrine and its metabolites. The initial N-oxidation of the parent alkaloid, heliotrine, to this compound is itself considered a major detoxification step, as it forms a more water-soluble compound that can be more easily excreted. mdpi.comnih.gov
Another significant detoxification route is the hydrolysis of the ester groups of the PA, which is catalyzed by carboxylesterases in the liver microsomes and cytosol. mdpi.com This reaction cleaves the ester bond, leading to the formation of the necine base (heliotridine) and the necic acid, which are less toxic and can be eliminated. nih.gov
For the highly reactive pyrrolic metabolites formed during bioactivation, the primary detoxification pathway is conjugation with glutathione (B108866) (GSH). nih.govmdpi.com This reaction, which can be spontaneous or catalyzed by glutathione S-transferases (GSTs), forms more water-soluble and less toxic GSH conjugates that can be excreted from the body. mdpi.commdpi.comdgra.de If the rate of formation of reactive metabolites overwhelms the GSH supply, cellular damage can occur. dgra.de
Comparative Biotransformation Kinetics
The kinetics of biotransformation play a crucial role in determining the toxic potential of this compound. Studies comparing this compound to its parent compound, heliotrine, and other PAs reveal significant differences in their metabolic rates and excretion profiles.
This compound is more hydrophilic than heliotrine, which affects its excretion. A study reported that 62% of a dose of this compound was excreted unchanged in the urine, compared to only 30% for heliotrine. e-lactancia.orgeuropa.eu This suggests a more rapid clearance of the N-oxide from the body.
When comparing the potential for forming toxic metabolites, research on the formation of DHP-derived DNA adducts provides insight into relative toxic potency. One study established a rank order of DHP-derived DNA adduct formation from several PAs and their N-oxides as: riddelliine ≈ retrorsine (B1680556) > monocrotaline > retrorsine N-oxide ≥ riddelliine N-oxide > heliotrine. nih.govebi.ac.uk This indicates that under the tested in vitro conditions, heliotrine was the least potent in forming these specific toxic adducts compared to the other tested diester PAs and their N-oxides.
Furthermore, a modeling study predicted that upon oral dosage, monoester N-oxides like this compound are about two-fold less potent than their respective free bases. thieme-connect.com In an anti-inflammatory assay, the IC50 value for this compound was found to be 85.1 µM, compared to 52.4 µM for heliotrine, indicating lower activity in that specific test. mdpi.com
Table 3: Comparative Kinetic and Potency Data
| Compound | Metric | Value/Observation | Reference |
|---|---|---|---|
| This compound | Unchanged Urinary Excretion | 62% of dose | e-lactancia.orgeuropa.eu |
| Heliotrine | Unchanged Urinary Excretion | 30% of dose | e-lactancia.orgeuropa.eu |
| This compound | Predicted Relative Potency (vs. free base) | ~2-fold less potent | thieme-connect.com |
| Heliotrine | DHP-derived DNA Adduct Formation | Lower than riddelliine, retrorsine, monocrotaline, and their N-oxides | nih.govebi.ac.uk |
| This compound | IC50 (·NO inhibition) | 85.1 µM | mdpi.com |
| Heliotrine | IC50 (·NO inhibition) | 52.4 µM | mdpi.com |
Advanced Structural Elucidation and Analytical Methodologies for Heliotrine N Oxide
Spectroscopic Characterization Techniques
Spectroscopic methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within Heliotrine (B1673042) N-oxide.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Heliotrine N-oxide. Both ¹H-NMR and ¹³C-NMR provide critical data regarding the chemical environment of the hydrogen and carbon atoms, respectively.
In one study, the structure of this compound isolated from Heliotropium transoxanum was confirmed using ¹H-NMR and ¹³C-NMR spectral analyses, alongside comparisons with previously published data. The N-oxidation of the necine base significantly influences the chemical shifts of the neighboring protons and carbons compared to its parent compound, heliotrine. This N-oxidation effect serves as a diagnostic tool in NMR studies for identifying the N-oxide structure. researchgate.net While detailed 2D NMR studies specifically for this compound are not extensively detailed in the provided sources, the use of 2D correlation spectroscopy is a standard method for the complete assignment of ¹H and ¹³C NMR spectra for pyrrolizidine (B1209537) alkaloids and their derivatives, helping to establish through-bond and through-space correlations. researchgate.netnih.gov
Specific ¹H-NMR spectral data has been reported as follows:
Interactive Table 1: ¹H-NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
|---|---|---|---|
| H-1'a | 4.96 | d | 12.8 |
| H-1'b | 4.80 | d | 12.8 |
| H-2 | 5.82 | s | |
| H-3a | 4.10 | m | |
| H-3b | 3.40 | m | |
| H-5a | 4.45 | m | |
| H-5b | 3.75 | m | |
| H-6a | 2.22 | m | |
| H-6b | 2.10 | m | |
| H-7 | 4.15 | m | |
| H-8 | 4.65 | m | |
| H-3' | 3.55 | q | 6.4 |
| H-4' | 1.25 | d | 6.4 |
| H-5' | 2.15 | m | |
| H-6' | 0.95 | d | 6.8 |
| H-7' | 0.92 | d | 6.8 |
| OCH₃ | 3.25 | s |
Source: Delnavazi M.R. et al., 2016.
Mass Spectrometry (MS) Applications (EIMS, HRESIMS, LC-ESI-MS/MS, Triple Stage Quadrupole MS, Orbitrap-MS, Fragmentation Patterns)
Mass spectrometry is an indispensable tool for the identification and quantification of this compound, offering high sensitivity and specificity. Various MS techniques have been employed, each providing unique advantages.
Electron Ionization Mass Spectrometry (EIMS): EIMS has been used for the structural characterization of isolated this compound. A characteristic fragmentation pattern in EIMS for this compound shows a signal at m/z 314, corresponding to the loss of an oxygen atom from the molecular ion [M+H]⁺-16. Other significant fragment ions observed include m/z 139, 138 (base peak), 120, and 93.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): HRESIMS, often coupled with liquid chromatography, provides accurate mass measurements, enabling the determination of the elemental composition of the molecule and its fragments. This is particularly useful in distinguishing between isomeric compounds.
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS): This is the most widely used technique for the analysis of pyrrolizidine alkaloids, including this compound, in complex matrices like plant extracts and food products. mjcce.org.mkresearchgate.net The ESI source is a soft ionization technique that typically produces a protonated molecular ion [M+H]⁺, which for this compound is observed at m/z 330. nih.gov Subsequent fragmentation (MS/MS) of this precursor ion provides structural information. For heliotridine-type N-oxides like this compound, characteristic fragment ions are observed at m/z 172 and 111. mjcce.org.mkresearchgate.netnih.gov The differentiation between retronecine (B1221780) and heliotridine (B129409) N-oxide diastereomers can be challenging as they often exhibit similar fragmentation patterns, but differences in the relative abundance of fragment ions can sometimes be used for distinction. mjcce.org.mkresearchgate.net
Triple Stage Quadrupole MS: This type of mass spectrometer is frequently used for targeted quantitative analysis in multiple reaction monitoring (MRM) mode, offering high sensitivity and selectivity. lcms.cz For this compound, the transition of the precursor ion [M+H]⁺ at m/z 330 to product ions like m/z 172 and m/z 111 is monitored. nih.gov
Orbitrap-MS: High-resolution mass spectrometers like the Orbitrap are used for both targeted and untargeted analysis. nih.govresearchgate.netthieme-connect.com Their high mass accuracy allows for confident identification of known PAs like this compound and aids in the characterization of unknown or unexpected alkaloids in a sample. nih.govthieme-connect.comnih.gov
Interactive Table 2: Summary of Mass Spectrometry Data for this compound
| Technique | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Application |
|---|---|---|---|
| EIMS | 329 (M⁺) | 314 ([M+H]⁺-16), 138 (base peak), 120, 93 | Structural Elucidation of isolated compound |
| LC-ESI-MS/MS | 330 | 172, 111 | Identification and Quantification in complex matrices |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structure. Key absorptions would include those for the N-oxide group, hydroxyl (-OH) groups, the ester carbonyl (C=O) group, and the carbon-carbon double bond (C=C) in the necine ring. While specific spectra for this compound are not detailed in the search results, the technique is mentioned as part of the general characterization of pyrrolizidine alkaloids.
Chromatographic Separation Techniques
Chromatography is essential for the separation of this compound from other compounds in a mixture prior to its detection and quantification.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)
HPLC and UHPLC are the predominant separation techniques for the analysis of this compound and other PAs. nih.gov These methods offer excellent resolution, speed, and are directly compatible with mass spectrometry detectors.
Typically, reversed-phase columns, such as C18, are used for the separation. nih.govnih.gov The mobile phases usually consist of a gradient mixture of water and a polar organic solvent like acetonitrile or methanol. nih.govnih.gov To improve peak shape and ionization efficiency for MS detection, additives such as formic acid or ammonium formate/carbonate are commonly added to the mobile phase. mjcce.org.mknih.govnih.gov For instance, one UHPLC method used a C18 column kept at 50 °C with a gradient of acetonitrile and 10 mM aqueous ammonium carbonate buffer at pH 9. nih.gov The use of UHPLC systems allows for faster analysis times and improved resolution compared to traditional HPLC due to the use of smaller particle size columns (e.g., 1.7 µm). nih.govnih.gov
Interactive Table 3: Typical HPLC/UHPLC Conditions for this compound Analysis
| Parameter | Description |
|---|---|
| Column | Reversed-phase (e.g., Acquity UPLC BEH C18, 1.7 µm) |
| Mobile Phase A | Water with additive (e.g., 10 mM (NH₄)₂CO₃, pH 9; or 0.1% formic acid) |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a valuable technique for the preliminary screening and preparative isolation of this compound. researchgate.net It is a simpler, cost-effective method compared to HPLC. For the isolation of this compound from Heliotropium transoxanum, preparative TLC (PTLC) on silica gel was employed. The mobility of the compound on the TLC plate is characterized by its retardation factor (Rf) value, which is dependent on the stationary phase and the solvent system used. An Rf value of 0.32 has been reported for this compound using a solvent system of chloroform:methanol:ammonium hydroxide (17:3.8:0.25).
Gas Chromatography (GC)
Gas chromatography (GC) has been utilized in the analysis of pyrrolizidine alkaloids (PAs), including heliotrine and by extension its N-oxide, often in conjunction with mass spectrometry (GC-MS). This technique is particularly useful for separating and identifying various PA isomers. However, the analysis of N-oxides like this compound can be challenging due to their lower volatility compared to their corresponding tertiary amine forms. To address this, a common approach involves a reduction step to convert the N-oxides to their free base counterparts prior to GC analysis. For instance, zinc dust can be used to reduce N-oxides to their tertiary amine forms, which are more amenable to GC analysis.
In comparative analyses of PAs from natural sources, GC-MS has been a valuable tool. nih.gov For routine determination of necine bases from biological matrices, GC has been employed for quantification. researchgate.net A sample preparation technique involving the reduction of alkaloid N-oxides with an oxygen-absorbing resin, followed by cleanup with strong cation-exchange solid-phase columns, has been described to make the samples suitable for capillary GC determination. researchgate.net
It is important to note that due to the high number of PA isomers, misidentification can occur, underscoring the need for careful documentation of fragmentation patterns. nih.gov
Sample Preparation and Extraction Protocols
Solid-phase extraction (SPE) is a widely used and effective technique for the cleanup and concentration of this compound and other pyrrolizidine alkaloids (PAs) from complex matrices such as plant materials, honey, and feed. nih.govuva.es The choice of sorbent is critical and often involves strong cation exchangers (SCX) that retain the basic PAs and their N-oxides.
A common procedure involves extracting the PAs from the sample using an acidified aqueous solution, which ensures that the alkaloids are in their protonated, more water-soluble form. uva.eswur.nlnih.gov This extract is then passed through an SPE cartridge. For instance, a method for determining PAs in plant-based food and feed materials uses an extraction with water containing 0.2% formic acid, followed by purification on an SPE column. wur.nl Similarly, the integration of SPE with a strong cation exchanger has been used for the simultaneous profiling of PAs and their N-oxides in plant samples. nih.gov
The elution of the retained analytes is typically achieved by using a solvent mixture that neutralizes the charge on the alkaloids, allowing them to be released from the sorbent. A common eluent is methanol containing a small percentage of ammonia or ammonium hydroxide. nih.govup.ac.zaresearchgate.net
The following table summarizes a typical SPE protocol for PA extraction:
| Step | Procedure | Reagents |
| Extraction | Homogenized sample is extracted with an acidic solution. | 0.05 M Sulfuric Acid or Water with 0.2% Formic Acid uva.eswur.nl |
| Centrifugation | The mixture is centrifuged to separate solid debris. | N/A |
| SPE Column Conditioning | The SPE cartridge is conditioned with appropriate solvents. | Methanol followed by Water shimadzu.com |
| Sample Loading | The supernatant from the extraction is loaded onto the SPE cartridge. | N/A |
| Washing | The cartridge is washed to remove interfering substances. | Water shimadzu.com |
| Elution | The target analytes are eluted from the cartridge. | Methanol with 0.5% - 5% Ammonium Hydroxide nih.govresearchgate.netshimadzu.com |
| Evaporation & Reconstitution | The eluate is evaporated and reconstituted in a suitable solvent for analysis. | Methanol/Water mixture wur.nl |
This methodology has been shown to provide good recoveries for both the free base PAs and their N-oxides, typically in the range of 80-100%. up.ac.za
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology has emerged as a popular and efficient sample preparation technique for the analysis of pyrrolizidine alkaloids (PAs) and their N-oxides, including this compound, in various food matrices. uva.esresearchgate.netencyclopedia.pub This approach combines salting-out extraction with dispersive solid-phase extraction (dSPE) for cleanup.
A miniaturized QuEChERS (µ-QuEChERS) method has been developed for the analysis of PAs in oregano samples. mdpi.com This scaled-down version significantly reduces the amount of sample, solvents, and partitioning salts required. mdpi.com For samples with low water content, such as spices, an initial step of adding water is necessary before extraction. mdpi.com
The general QuEChERS procedure involves two main steps:
Extraction and Partitioning: The sample is homogenized with an organic solvent (typically acetonitrile), water (if necessary), and a mixture of salts (e.g., magnesium sulfate, sodium chloride, and citrates). nih.gov This step facilitates the partitioning of the analytes into the organic layer.
Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the organic extract is mixed with a combination of sorbents, such as primary secondary amine (PSA) to remove organic acids and sugars, and magnesium sulfate to remove excess water. nih.govencyclopedia.pub Other sorbents like C18 or graphitized carbon black (GCB) can be included to remove lipids and pigments, respectively. nih.gov
The following table outlines a typical QuEChERS workflow for PA analysis:
| Step | Procedure | Reagents |
| Sample Hydration (if needed) | Water is added to dry or semi-dry samples. | Water mdpi.com |
| Extraction | The sample is homogenized with solvent. | Acetonitrile nih.gov |
| Partitioning | Partitioning salts are added to induce phase separation. | Magnesium Sulfate, Sodium Chloride, Trisodium Citrate Dihydrate, Disodium Hydrogen Citrate Sesquihydrate nih.gov |
| Centrifugation | The mixture is centrifuged to separate the layers. | N/A |
| dSPE Cleanup | An aliquot of the supernatant is mixed with dSPE sorbents. | Primary Secondary Amine (PSA), Magnesium Sulfate, C18, Graphitized Carbon Black (GCB) nih.gov |
| Centrifugation & Filtration | The mixture is centrifuged, and the supernatant is filtered before analysis. | N/A |
Studies have shown that QuEChERS can provide better recovery values for PAs compared to more traditional and time-consuming methods like SPE. encyclopedia.pub
Quantitative Analytical Strategies
Accurate quantification of this compound in complex matrices is often complicated by matrix effects, which can cause ion suppression or enhancement in mass spectrometry-based methods. To compensate for these effects, matrix-matched calibration and the method of standard addition are commonly employed.
Matrix-matched calibration involves preparing calibration standards in a blank matrix extract that is free of the analyte of interest. shimadzu.commdpi.comresearchgate.net This approach helps to mimic the matrix effects experienced by the analyte in the actual sample, leading to more accurate quantification. mdpi.com This strategy is considered suitable for routine laboratory use and is recommended in various analytical guidelines. mdpi.com For the analysis of PAs in tea leaves, where strong matrix effects are observed, matrix-matched calibration is required to achieve good analytical performance. researchgate.net
The method of standard addition is another powerful technique to overcome matrix effects. In this method, known amounts of the standard are added to the sample itself. wur.nl The sample is analyzed with and without the added standard, and the concentration of the analyte is determined by extrapolating the calibration curve back to the x-axis. A validated method for the determination of PAs in plant-based food and feed materials utilizes standard addition for quantification. wur.nl
The choice between these two methods often depends on the availability of a suitable blank matrix and the specific requirements of the analysis.
The validation of analytical methods for the determination of this compound is crucial to ensure the reliability and accuracy of the results. Key validation parameters include specificity, repeatability, linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and recoveries.
Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. unodc.org This is particularly important for PA analysis due to the presence of numerous isomers. sciex.com
Repeatability refers to the precision of the method under the same operating conditions over a short interval of time. It is often expressed as the relative standard deviation (%RSD) of replicate measurements. For PA analysis in teas and weeds, intra-day and inter-day precision below 18.5% has been reported. researchgate.net
Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are generated, and the coefficient of determination (R²) is calculated, with values greater than 0.99 generally considered acceptable. researchgate.netsciex.com
Limits of Detection (LOD) and Quantification (LOQ) are the lowest concentrations of an analyte that can be reliably detected and quantified, respectively. wiley.comnih.gov These are crucial for determining trace levels of contamination. For PAs in various matrices, LODs and LOQs can range from the low µg/kg to the ng/g level. researchgate.netshimadzu.com The method detection limit (MDL) takes into account the entire analytical process, including matrix effects. wiley.com
Accuracy is the closeness of the measured value to the true value. It is often assessed by analyzing certified reference materials or by performing recovery studies on spiked samples.
Recoveries are determined by spiking a blank matrix with a known concentration of the analyte and measuring the amount recovered after the entire analytical procedure. Satisfactory recoveries for PAs typically range from 70% to 120%. researchgate.netresearchgate.net For instance, a method for PA analysis in teas and weeds showed recoveries between 68.6% and 110.2%. researchgate.net
The following table provides an example of validation parameters from a study on PA analysis:
| Parameter | Result |
| Linearity (R²) | > 0.99 researchgate.net |
| Recoveries | 68.6% - 110.2% researchgate.net |
| Intra-day and Inter-day Precision (%RSD) | < 18.5% researchgate.net |
| LODs | 0.001–0.4 µg/kg researchgate.net |
| LOQs | 1–5 µg/kg researchgate.net |
Chiral Separation Techniques
This compound possesses stereogenic centers, resulting in the existence of enantiomers, which are non-superimposable mirror images. These stereoisomers can exhibit different biological activities and toxicities, making their separation and individual analysis crucial for toxicological assessments. The resolution of enantiomers presents a significant analytical challenge because they share identical physical and chemical properties in an achiral environment. Chiral separation techniques overcome this by creating a stereoselective environment where the enantiomers interact differently, allowing for their separation. mdpi.com
High-performance liquid chromatography (HPLC) is a primary technique for resolving chiral compounds. unife.it The direct method of separation, which is widely used, employs a chiral stationary phase (CSP) that interacts with the enantiomers to form transient diastereomeric complexes. eijppr.com The differing stability of these complexes leads to different retention times and, consequently, separation. eijppr.com
For pyrrolizidine alkaloids like this compound, polysaccharide-based CSPs have been shown to be particularly effective. researchgate.net These CSPs, typically derived from cellulose or amylose, possess chiral cavities and grooves that facilitate differential interactions with the enantiomers. eijppr.comresearchgate.net The selection of an appropriate CSP is a critical first step in developing a successful chiral separation method.
The mobile phase composition is another crucial factor that influences selectivity and resolution in chiral HPLC. chromatographyonline.com For polysaccharide-based CSPs, separations are often carried out in normal-phase, reversed-phase, or polar organic modes. researchgate.net In normal-phase mode, mixtures of alkanes (like n-hexane) and alcohols (such as isopropanol or ethanol) are commonly used. mdpi.com The type and concentration of the alcohol modifier can significantly impact the retention and resolution of the enantiomers. Adjusting the mobile phase composition allows for the fine-tuning of the separation. chromatographyonline.com
Detailed research has led to the development of specific HPLC methods for the enantioseparation of pyrrolizidine alkaloid N-oxides. These methods often utilize columns packed with cellulose or amylose derivatives. For instance, a column containing cellulose tris(3,5-dimethylphenylcarbamate) immobilized on a silica gel support has been successfully used. nih.gov
The following interactive data table summarizes typical parameters for a chiral HPLC method developed for the separation of this compound enantiomers.
| Parameter | Details |
| Chromatography Technique | High-Performance Liquid Chromatography (HPLC) |
| Separation Mode | Normal-Phase |
| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel |
| Mobile Phase | n-Hexane/Isopropanol mixture |
| Detection | Mass Spectrometry (MS) or UV |
The application of such chiral separation methodologies is indispensable for isolating and quantifying the individual enantiomers of this compound. This allows for a more accurate assessment of their respective toxicological profiles and helps in understanding the stereochemical aspects of their metabolic pathways.
Molecular and Cellular Mechanisms of Action
Interaction with Nucleic Acids
The genotoxicity of many pyrrolizidine (B1209537) alkaloids, including Heliotrine (B1673042) N-oxide, is fundamentally linked to their ability to interact with and modify DNA. This interaction is a critical step in the cascade of events that can lead to cellular damage and tumorigenesis.
Heliotrine N-oxide is known to facilitate the formation of pyrrolic DNA adducts, which are considered a key factor in the initiation of PA-induced liver tumors. researchgate.netmedchemexpress.comcymitquimica.comtargetmol.cn Although N-oxidation is sometimes considered a detoxification pathway for pyrrolizidine alkaloids, studies show that PA N-oxides like this compound can be metabolically reduced back to their parent PAs, which are then activated to form reactive pyrrolic metabolites. researchgate.netmdpi.com
Research involving rat liver microsomes has demonstrated that the metabolism of heliotrine, and its corresponding N-oxide, results in the same set of DNA adducts. researchgate.net These adducts are formed when the reactive metabolite, a dehydropyrrolizidine alkaloid (DHPA), covalently binds to DNA bases. Specifically, studies have identified a consistent pattern of adducts formed from various carcinogenic PAs and their N-oxides, including this compound. researchgate.netacs.org These are typically epimeric deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA) adducts where the nucleic base is linked to the C9 position of the necine base. acs.org The formation of this specific set of DHP-DNA adducts is considered a potential common biomarker for liver tumor initiation induced by these compounds. researchgate.net
While specific computational studies on this compound's direct binding to DNA are not extensively detailed in the available literature, research on structurally similar PA N-oxides, such as indicine (B129459) N-oxide, provides valuable insights. Computational analyses performed on indicine N-oxide predicted that its binding site is located at the minor groove of the DNA helix. researchgate.netresearchgate.netnih.gov This type of analysis helps to understand the molecular interactions that stabilize the DNA-adduct complex. Given the structural similarities among heliotridine-type alkaloids, it is plausible that this compound or its metabolites interact with DNA in a comparable manner.
Protein Interactions and Cellular Targets
Beyond its interaction with nucleic acids, this compound and related compounds can target essential cellular proteins, disrupting critical cellular processes.
A significant cellular target for some pyrrolizidine alkaloids is tubulin, the protein subunit of microtubules. Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintenance of cell structure. Research on indicine N-oxide, which is structurally related to this compound, has shown that it binds to tubulin at a distinct site not shared by other common microtubule agents like colchicine (B1669291) or taxol. researchgate.netresearchgate.netnih.gov This binding inhibits the assembly of tubulin into microtubules and reduces the polymer mass. researchgate.netresearchgate.netnih.gov This disruption of microtubule dynamics leads to an arrest of the cell cycle at mitosis and contributes to the compound's cytotoxic effects. researchgate.netmdpi.com The N-oxides of monocrotaline (B1676716) and heliotrine have been suggested as potential treatments for hepatomas if their toxicity could be specifically targeted against tumor cells. researchgate.net
Pyrrolizidine alkaloids and their N-oxides can interact with various neuroreceptors, suggesting a broader range of biological effects beyond cytotoxicity. researchgate.netresearchgate.net Studies have shown that PAs can modulate muscarinic acetylcholine (B1216132) receptors (mAChR) and serotonin (B10506) (5-HT₂) receptors. researchgate.netchemfaces.com For instance, heliotrine demonstrated significant binding activity to both mACh and 5-HT₂ receptors. researchgate.net Specifically, heliosupine (B1236927) N-oxide, another related PA N-oxide, inhibits the muscarinic acetylcholine receptor with an IC₅₀ of 350 μM. medchemexpress.eu
Furthermore, some PAs and their N-oxides, including this compound, have been identified as having anti-inflammatory properties by inhibiting the production of nitric oxide (NO), a key signaling molecule in the nervous and immune systems. mdpi.commedcraveonline.com this compound was found to have an IC₅₀ value of 85.1 μM for the inhibition of NO production in lipopolysaccharide-induced murine macrophages. mdpi.com Additionally, certain PA N-oxides are noted to act as acetylcholinesterase inhibitors, which would directly impact cholinergic neurotransmission. medcraveonline.commedcraveonline.com This interference with neuronal signal transduction may contribute to the chemical defense mechanisms of the plants from which these alkaloids are derived. researchgate.netresearchgate.netchemfaces.com
| Compound | Target/Activity | Finding | IC₅₀ Value |
| This compound | Nitric Oxide (NO) Production Inhibition | Inhibits NO production in LPS-induced murine macrophages. mdpi.com | 85.1 μM mdpi.com |
| Heliotrine | Muscarinic Acetylcholine Receptor (mAChR) Binding | Exhibits binding activity. researchgate.net | 13.9 μM researchgate.net |
| Heliotrine | Serotonin (5-HT₂) Receptor Binding | Exhibits binding activity. researchgate.net | 32.7 μM researchgate.net |
| Heliosupine N-oxide | Muscarinic Acetylcholine Receptor (mAChR) Inhibition | Inhibits the receptor. medchemexpress.eu | 350 μM medchemexpress.eu |
| Indicine N-oxide | Cancer Cell Proliferation | Inhibits proliferation in various cancer cell lines. researchgate.netnih.gov | 46 to 100 μM researchgate.netnih.gov |
Inhibition of Acetylcholinesterase (AChE)
Acetylcholinesterase (AChE) is a critical enzyme that breaks down the neurotransmitter acetylcholine, playing a key role in terminating nerve impulses at cholinergic synapses. nih.gov The inhibition of AChE is a therapeutic strategy for conditions characterized by low acetylcholine levels, such as Alzheimer's disease. nih.govmdpi.com
While various pyrrolizidine alkaloids (PAs) and their N-oxides have been investigated for AChE inhibitory activity, specific data on this compound's direct inhibitory action is not extensively detailed in the reviewed literature. Studies on related compounds, however, provide context. For instance, PAs isolated from Solenanthus lanatus, including 3′-O-acetylheliosupine N-oxide and heliosupine N-oxide, demonstrated AChE inhibition with IC50 values ranging from 0.53 to 0.60 mM. nih.govchemfaces.com Similarly, compounds from Echium confusum, such as 7-O-angeloyllycopsamine N-oxide and echimidine (B1671080) N-oxide, also showed moderate AChE inhibition. nih.govmdpi.com A computational study analyzed the interaction of several heliotridine-type alkaloids with AChE, though the inhibition observed was generally in the sub-millimolar range, indicating moderate activity. mdpi.com While this compound belongs to this class of compounds, its specific IC50 value against AChE is not specified in these studies.
Interaction with 5α-Reductase (5αR) and Androgen Receptor (AR)
Recent in silico research has highlighted the potential of this compound, also referred to as Heliotridine-N-oxide, as an inhibitor of key proteins in androgen signaling pathways: steroid 5α-reductase (5αR) and the androgen receptor (AR). nih.govresearchgate.net These pathways are crucial in the pathophysiology of androgen-mediated disorders. nih.gov
A 2024 computational screening study assessed 13 pyrrolizidine alkaloids from Heliotropium indicum for their inhibitory potential against 5αR and AR. nih.gov The study found that Heliotridine-N-oxide displayed a stronger binding affinity to 5αR than the standard drug, Finasteride. nih.govresearchgate.net Specifically, Heliotridine-N-oxide exhibited a binding affinity of -9.72 kcal/mol, compared to -9.66 kcal/mol for Finasteride. researchgate.net In the same study, while Heliotrine showed strong binding to the Androgen Receptor, the binding affinity for this compound was not the most prominent among the tested alkaloids for this specific target. nih.govresearchgate.net These findings suggest that this compound is a promising candidate for inhibiting 5αR, warranting further investigation. nih.gov
Table 1: Comparative Binding Affinities of Heliotridine (B129409) N-oxide against 5α-Reductase
| Compound | Target Protein | Binding Affinity (kcal/mol) | Source |
|---|---|---|---|
| Heliotridine-N-oxide | 5α-Reductase (5αR) | -9.72 | researchgate.net |
| Finasteride (Standard) | 5α-Reductase (5αR) | -9.66 | researchgate.net |
Cellular Cycle Modulation
The ability of pyrrolizidine alkaloids and their metabolites to interfere with the cell cycle is a significant aspect of their biological activity. Research on related compounds indicates that this class of alkaloids can induce cell cycle arrest. For example, indicine N-oxide, another PA, was found to inhibit the proliferation of various human cancer cell lines, causing the cell cycle to halt at mitosis. semanticscholar.orgresearchgate.net
Studies on 1,2-unsaturated hepatotoxic PAs, the class to which this compound belongs, have shown that high-dose treatments affect biological functions related to cell-cycle regulation associated with DNA damage response. researchgate.net The metabolic activation of heliotrine, the parent compound of this compound, leads to the formation of dehydroheliotridine (B1201450) (DHH), a reactive metabolite that can form DNA adducts. nih.gov These DHP-derived DNA adducts are implicated in the genotoxicity and carcinogenicity of PAs. nih.gove-lactancia.org Furthermore, investigations using the micronucleus assay and cell cycle analysis have demonstrated that PAs can induce concentration-dependent genotoxicity. thieme-connect.com While these findings point to a general mechanism for this class of alkaloids, specific studies detailing the direct effect of this compound on cell cycle progression are needed for a complete understanding.
Immunomodulatory Activities (e.g., Nitric Oxide Production Inhibition in Macrophages)
This compound has demonstrated notable immunomodulatory activity, specifically through the inhibition of nitric oxide (NO) production in macrophages. nih.govmdpi.comsemanticscholar.org Nitric oxide is a key signaling molecule in the inflammatory process, and its overproduction by macrophages can contribute to inflammatory conditions. semanticscholar.org
In a study evaluating PAs isolated from the aerial parts of Heliotropium digynum, this compound was tested for its ability to inhibit NO production in lipopolysaccharide (LPS)-induced murine macrophage RAW 264.7 cells. nih.govmdpi.comresearchgate.net The compound showed inhibitory activity with a reported IC50 value of 85.1 µM. nih.govmdpi.comsemanticscholar.org This finding indicates that this compound can modulate inflammatory responses at the cellular level by suppressing a key inflammatory mediator.
Table 2: Inhibitory Effect of this compound on Nitric Oxide Production
| Compound | Cell Line | Assay | IC50 (µM) | Source |
|---|---|---|---|---|
| This compound | RAW 264.7 (Murine Macrophages) | Inhibition of LPS-induced NO Production | 85.1 | nih.govmdpi.comsemanticscholar.org |
Synthetic Endeavors and Analog Development
Total Synthesis Strategies for Heliotrine (B1673042) N-Oxide
The total synthesis of Heliotrine N-oxide, a naturally occurring pyrrolizidine (B1209537) alkaloid, is a multi-step process that hinges on the construction of its core components: the necine base (+)-heliotridine and the necic acid, heliotric acid. The final steps involve the stereoselective esterification of these two moieties, followed by N-oxidation of the resulting heliotrine. While often isolated from plant sources like Heliotropium species for derivatization, total synthesis provides a route to enantiomerically pure compounds for research purposes. qu.edu.qa
The synthesis of the necine base, (+)-heliotridine, has been accomplished through various stereoselective strategies. A notable approach begins with (S)-malic acid, utilizing an intermolecular carbenoid displacement reaction as a key step to establish the chiral centers of the pyrrolizidine skeleton with high enantiomeric purity. rsc.org This method is significant as it avoids reliance on natural sources. Alternative syntheses have also been developed, for example, from (S)-3-acetoxysuccinimide, where the stereogenic center of the starting material corresponds to the C-1 position in the final heliotridine (B129409) structure. researchgate.net
Once the (+)-heliotridine base is obtained, the subsequent crucial step is the esterification with a derivative of heliotric acid. The esterification of heliotridine can be challenging due to the presence of two hydroxyl groups at the C-7 and C-9 positions, leading to potential regioselectivity issues. Studies on the esterification of heliotridine with various acids have shown that the site of esterification can be influenced by the structure of the acid and the reaction conditions. For instance, in the synthesis of certain analogues, the configuration of the necic acid was found to have a pronounced effect on the site selectivity (C-7 vs. C-9) during esterification. nih.gov
Stereoselective synthesis of the (+)-heliotridine necine base.
Synthesis of heliotric acid or a reactive derivative.
Regio- and stereoselective esterification of (+)-heliotridine with the heliotric acid derivative to form heliotrine.
N-oxidation of heliotrine to yield this compound.
Synthesis of Pyrrolizidine Alkaloid N-Oxide Analogs
The synthesis of analogs of pyrrolizidine alkaloid (PA) N-oxides is a significant area of research, driven by the need to understand their biological activities, particularly their potential as antitumor agents. These synthetic efforts often involve modifying either the necine base or the necic acid portions of the parent alkaloid.
One major strategy involves the synthesis of novel esters of existing necine bases, such as (+)-heliotridine or its stereoisomer (-)-retronecine, followed by N-oxidation. For example, various C-7 and C-9 monoesters and C-7,9-diesters of heliotridine have been prepared using different necic acids, such as (S)-(+)- and (R)-(-)-2-hydroxy-2-phenylbutyric acid. nih.gov These synthetic esters are then converted to their N-oxides for biological evaluation. nih.gov
Another approach focuses on creating macrocyclic diester analogues. The synthesis of 11-membered macrocyclic diesters of (+)-heliotridine has been achieved using the Corey-Nicolaou double activation method for lactonization. gla.ac.ukpsu.edu In this process, (+)-heliotridine is treated with glutaric anhydride (B1165640) derivatives, which selectively yields 9-monoesters. These intermediates are then cyclized via their pyridine-2-thiol (B7724439) esters to form the macrocyclic dilactones. gla.ac.ukpsu.edu This methodology allows for the creation of novel PA analogues with constrained conformations.
Table 1: Examples of Synthesized Pyrrolizidine Alkaloid Analogs This table is interactive. You can sort and filter the data.
| Necine Base | Modifying Acid/Anhydride | Analog Type | Key Synthetic Method | Reference |
|---|---|---|---|---|
| (+)-Heliotridine | (S)-(+)-2-hydroxy-2-phenylbutyric acid | C-9 Monoester & N-oxide | Esterification, N-oxidation | nih.gov |
| (+)-Heliotridine | (R)-(-)-2-hydroxy-2-phenylbutyric acid | C-7 & C-9 Esters & N-oxides | Esterification, N-oxidation | nih.gov |
| (+)-Heliotridine | Glutaric anhydride derivatives | 11-Membered Macrocyclic Diester | Corey-Nicolaou lactonization | gla.ac.ukpsu.edu |
| (+)-Heliotridine | 3,3-Dimethylglutaric anhydride | 11-Membered Macrocyclic Diester | Corey-Nicolaou lactonization | gla.ac.uk |
| (-)-Retronecine | (-)- and (+)-trachelanthic acid | C-9 Monoester & N-oxide | Regiospecific coupling, Hydrolysis, Oxidation | |
| (-)-Retronecine | (-)- and (+)-viridifloric acid | C-9 Monoester & N-oxide | Regiospecific coupling, Hydrolysis, Oxidation |
Furthermore, research has been conducted on synthesizing analogues with entirely synthetic necine bases, such as synthanecine A. Derivatives of synthanecine A, including esters, carbonates, and carbamates, have been synthesized and subsequently converted to their corresponding N-oxides using hydrogen peroxide. core.ac.uk These efforts expand the structural diversity of PA N-oxides available for biological testing.
Structure-Activity Relationship (SAR) Studies for Modified Structures
Structure-activity relationship (SAR) studies of pyrrolizidine alkaloid N-oxides and their analogues are crucial for elucidating the structural features responsible for their biological effects, including toxicity and potential therapeutic activity. These studies have revealed that several factors, including the nature of the necine base, the structure of the necic acid, stereochemistry, and the presence of the N-oxide functionality, significantly influence activity.
A key aspect of SAR is the comparison between the tertiary free base and the corresponding N-oxide. Generally, PA N-oxides are considered less toxic than their parent tertiary alkaloids because they are not directly metabolized to the reactive pyrrolic species that cause toxicity. thieme-connect.comoup.com However, they can be reduced back to the parent PA in vivo, particularly by gut microflora, thus acting as prodrugs. thieme-connect.comoup.com The toxic potency of PA-derived N-oxides may therefore be lower than that of the parent PA. thieme-connect.com For instance, one study predicted that N-oxides of diester PAs are about 10-fold less potent than their free bases, while monoester N-oxides are about 2-fold less potent. thieme-connect.com In an anti-inflammatory assay, the IC₅₀ value for heliotrine was 52.4 µM, whereas for this compound it was 85.1 µM, indicating lower activity for the N-oxide form in that specific model. nih.gov
The structure of the necic acid esterified to the necine base is another critical determinant of activity. Quantitative structure-activity relationship (QSAR) models have been used to predict the hepatotoxic potential of a large number of PAs. These models established a rank order of hepatotoxicity based on the necic acid structure: macrocyclic diester ≥ open-ring diester > monoester. oup.com This suggests that macrocyclic diesters are generally more toxic than monoesters like heliotrine.
Stereochemistry at both the necine base and the necic acid also plays a significant role. In a study of semisynthetic PA N-oxide analogues designed as antitumor agents, the stereochemistry at C-7 of the necine base (heliotridine vs. retronecine) and at C-2' of the necic acid was found to have a significant effect on antitumor activity in a P388 lymphocytic leukemia screen. nih.gov This highlights the importance of precise three-dimensional structure for biological interaction.
Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Pyrrolizidine Alkaloids and Their N-Oxides This table is interactive. You can sort and filter the data.
| Structural Feature | Influence on Activity/Toxicity | Finding | Reference |
|---|---|---|---|
| N-Oxidation | Potency | N-oxides are generally less potent than the corresponding tertiary free base. | thieme-connect.com |
| Necic Acid Type | Hepatotoxicity | Rank order: Macrocyclic diester ≥ Open-ring diester > Monoester. | oup.com |
| Necine Base Type | Hepatotoxicity | Rank order: Otonecine > Retronecine (B1221780) > Platynecine. | oup.com |
| Stereochemistry | Antitumor Activity | Stereochemistry at C-7 (necine) and C-2' (necic acid) significantly affects activity. | nih.gov |
| N-Oxide vs. Free Base | Anti-inflammatory Activity | Heliotrine (IC₅₀ 52.4 µM) is more active than this compound (IC₅₀ 85.1 µM). | nih.gov |
These SAR studies provide a rational basis for the design of novel PA N-oxide analogues with potentially improved therapeutic indices, aiming to maximize desired activities (e.g., antitumor) while minimizing toxicity.
Ecological and Chemotaxonomic Significance
Role as Secondary Plant Metabolites in Plant Defense
Heliotrine (B1673042) N-oxide is synthesized by plants as a defense mechanism against herbivores. nih.govmsu.edunih.gov Pyrrolizidine (B1209537) alkaloids, including heliotrine N-oxide, are known for their toxicity to a wide range of herbivores, from insects to mammals. researchgate.netphytolab.com These compounds are typically produced in the roots and then transported to other parts of the plant, such as leaves and flowers, where they can deter feeding. researchgate.net The concentration of these defensive compounds can vary depending on the plant species, organ, and even environmental conditions. researchgate.net
The primary mode of action for the defensive properties of PAs like this compound lies in their toxicity. nih.gov While the N-oxide form itself is relatively non-toxic, it can be converted to the more toxic tertiary amine form (heliotrine) in the digestive tracts of herbivores. mdpi.com This conversion is a critical step in the activation of their defensive properties. Furthermore, metabolic processes within the herbivore can transform these alkaloids into highly reactive pyrrolic esters, which can damage cellular components like DNA and proteins, leading to various detrimental effects. mdpi.comnih.gov
Research has shown that the presence and concentration of specific PAs, including this compound, can significantly influence herbivore feeding behavior. Some generalist herbivores are deterred by the bitter taste and toxicity of these alkaloids, while some specialist insects have evolved mechanisms to not only tolerate but also sequester these compounds for their own defense against predators. researchgate.netresearchgate.net
A study on three Heliotropium species in Israel found that this compound was one of the most prominent PAs, constituting a significant portion of the total PA content. wur.nl The flowers of these species were particularly rich in PAs, suggesting a targeted defense of reproductive tissues. wur.nl The relative abundance of different PAs, such as this compound, europine (B191236) N-oxide, and lasiocarpine (B1674526) N-oxide, can vary between species and even within different tissues of the same plant, indicating a finely tuned defensive strategy. wur.nl
Table 1: Distribution of Prominent Pyrrolizidine Alkaloids in Heliotropium Species
| Species | Plant Part | This compound (%) | Europine N-oxide (%) | Lasiocarpine N-oxide (%) |
| H. rotundifolium | Major Tissues | 3-14 | 60-83 | 0.1-5 |
| H. suaveolens | Major Tissues | 16-29 | 43-57 | 5-18 |
| H. europaeum | Roots & Leaves | ~2x Europine N-oxide | - | - |
Data sourced from a comparative risk assessment of three native Heliotropium species in Israel. wur.nl
Chemotaxonomic Markers for Plant Classification
The distribution of pyrrolizidine alkaloids, including this compound, is not uniform across the plant kingdom. Their presence is largely restricted to specific families, such as the Boraginaceae, Asteraceae, and Fabaceae. nih.govwur.nlcfmot.de This restricted distribution makes them valuable chemotaxonomic markers, meaning their presence or absence and their specific structural profiles can be used to help classify and determine the evolutionary relationships between plant species. capes.gov.brnih.govcabidigitallibrary.org
Within the Boraginaceae family, the profile of PAs can be characteristic of a particular genus or even species. capes.gov.brnih.gov For instance, studies on various species within the tribe Lithospermeae (Boraginaceae) have utilized PAs like heliotrine as chemotaxonomic markers. capes.gov.br The presence of specific alkaloids can help to distinguish between closely related species and support their botanical classification. nih.gov
A study investigating Algerian Boraginaceae species, Echium sabulicola ssp. decipiens and Solenanthus lanatus, identified twenty-three different PAs. The unique alkaloid profiles of these species not only confirmed their placement within the Boraginaceae family but also provided new insights for the chemotaxonomy of the family. nih.gov Similarly, research on Pan-Himalayan species of the tribe Lithospermeae used five PAs, including heliotrine, as markers to explore their chemotaxonomic significance. capes.gov.br
The structural diversity of PAs, including variations in the necine base and the esterifying acids, provides a rich source of chemotaxonomic information. mjcce.org.mk For example, heliotrine and its N-oxide are characteristic of many species within the genus Heliotropium. mdpi.comresearchgate.net The consistent presence of certain PAs within a taxonomic group suggests a shared evolutionary history of the biosynthetic pathways responsible for their production. nih.gov
Table 2: Pyrrolizidine Alkaloids as Chemotaxonomic Markers in Boraginaceae
| Genus/Tribe | Key Pyrrolizidine Alkaloids | Chemotaxonomic Significance | Reference |
| Lithospermeae | Supinine, Heliotrine, Lycopsamine (B1675737), Europine, Echimidine (B1671080) | Used to differentiate species within the tribe. | capes.gov.br |
| Onosma | Lycopsamine, Echimidine | Proposed as taxonomic markers for the genus. | capes.gov.br |
| Echium | Echimidine, 3'-Acetylechimidine | Distinct profiles aid in species identification. | researchgate.net |
| Heliotropium | Heliotrine, Europine, Lasiocarpine | Characteristic alkaloids for the genus. | wur.nlmdpi.com |
Interplant and Plant-Environment Interactions
The ecological role of this compound extends beyond direct defense to mediating interactions between plants and their surrounding environment. The production and concentration of PAs can be influenced by various environmental factors, such as soil conditions and rainfall. researchgate.net For example, a study on Heliotropium europaeum showed that rainfall could initiate significant short-term shifts in the composition of major PAs, including heliotrine, without altering the total PA concentration. researchgate.net This suggests that plants can dynamically adjust their chemical defenses in response to environmental cues.
Furthermore, there is evidence that PAs can be involved in allelopathic interactions, where one plant releases chemicals that affect the growth and development of neighboring plants. While research in this area is complex, the release of secondary metabolites like PAs into the rhizosphere could influence the surrounding soil microbial community and the germination and growth of competing plant species. researchgate.net
The interaction with soil microbes is particularly noteworthy. Studies have shown that soil-borne microorganisms can influence the PA profiles in plants. For instance, specific soil inoculations have been shown to alter the levels of certain PAs in the shoots of plants, which could have cascading effects on herbivore interactions. nih.gov
The presence of PA-producing plants in agricultural fields can also lead to contamination of crops, which has implications for food safety. mdpi.com This highlights an indirect plant-environment interaction where the defensive chemicals of one plant species can enter the human food chain through agricultural practices. mdpi.com The transfer of PAs through different trophic levels, from plants to herbivores and potentially to their predators and parasitoids, further illustrates the complex ecological web in which these compounds are involved. researchgate.net
Future Research Directions in Heliotrine N Oxide Studies
Elucidation of Unexplored Biosynthetic Intermediates and Enzymes
While the general pathway of pyrrolizidine (B1209537) alkaloid (PA) biosynthesis is known, the specific intermediates and enzymatic steps leading to Heliotrine (B1673042) N-oxide are not fully elucidated. Future research will likely focus on identifying the specific enzymes, such as oxidoreductases and transferases, responsible for the conversion of precursor molecules into heliotrine and its subsequent N-oxidation. The biosynthesis of PAs involves precursors like amino acids, with homospermidine synthase being a key enzyme that connects primary and secondary metabolism. nih.gov This enzyme facilitates the formation of homospermidine, which is then integrated into the necine base of the PA. nih.gov The transformation of heliotrine can involve an oxidation-reduction process through a ketone intermediate. researchgate.net Unraveling these specifics could pave the way for controlling the production of this compound in plants.
Comprehensive Mapping of Metabolic Fates Across Diverse Biological Systems
The metabolic fate of Heliotrine N-oxide varies significantly across different biological systems. Upon ingestion, PA N-oxides can be reduced to their corresponding free bases in the gut and liver. mdpi.comfao.org The major metabolic pathways for unsaturated PAs in the liver include hydrolysis of the ester group, N-oxidation of the necine base, and dehydrogenation to form didehydropyrroles. up.ac.za The toxicity of PAs is linked to their metabolic activation by cytochrome P450 enzymes into reactive pyrrolic esters. mdpi.com
Future studies are needed to create a comprehensive map of these metabolic pathways in a wider range of organisms, including various livestock species, and beneficial insects. Research has indicated species-specific differences in metabolic pathways, which may arise from variations in the expression and function of xenobiotic-metabolizing enzymes. nih.gov For instance, in rodents, CYP3A and CYP2B subfamilies are primarily involved in the metabolic activation of PAs, while in humans, CYP3A4 plays a key role. mdpi.com Understanding these differences is crucial for assessing the variable susceptibility of different species to PA toxicity.
Development of Advanced Analytical Standards and Certified Reference Materials
Accurate quantification and risk assessment of this compound are currently hampered by a limited availability of certified reference materials and analytical standards. fao.orgmjcce.org.mk While some suppliers offer this compound for research purposes, there is a pressing need for the development of high-purity, certified reference materials to ensure the accuracy and comparability of analytical data across different laboratories and studies. phytolab.comphytolab.comsigmaaldrich.comcarlroth.complantaanalytica.comresearchgate.netnih.govfera.co.uk The development of these standards is essential for regulatory monitoring and for conducting reliable toxicological and metabolic research. fao.orgphytolab.com
Table 1: Current Availability of this compound and Related Analytical Standards
| Compound | Supplier Type | Availability |
| This compound | Research Chemicals/Standards Suppliers | Available for research use carlroth.comchembk.comsigmaaldrich.com |
| Pyrrolizidine Alkaloid Mixes | Research Standards Suppliers | Available, may include this compound phytolab.comresearchgate.netfera.co.uk |
| Certified Reference Materials | Limited | General lack of certified materials for many individual PAs fao.orgmjcce.org.mk |
Deeper Investigation into Specific Molecular Interactions and Signaling Pathways
This compound is known to contribute to the formation of pyrrolic DNA adducts, which can potentially initiate liver tumors. medchemexpress.com The genotoxic effects of PAs are a result of metabolic activation to reactive pyrrolic metabolites that form covalent adducts with proteins and nucleic acids. thieme-connect.com However, the precise molecular targets and the downstream signaling pathways affected by these interactions are not yet fully understood. Future research should aim to identify the specific proteins and DNA sequences that are most susceptible to adduction by this compound-derived metabolites. Additionally, studies investigating the cellular stress responses, and inflammatory pathways, such as the nitric oxide production pathway, triggered by this compound are warranted. mdpi.com
Exploration of Novel Synthetic Pathways and Biocatalytic Approaches
The chemical synthesis of this compound is complex. One approach involves the oxidation of heliotrine. There is growing interest in developing more efficient and environmentally friendly synthetic methods. Biocatalytic approaches, using whole cells or isolated enzymes, present a promising alternative to traditional chemical synthesis. researchgate.netdoi.org Research into the use of monooxygenases for the N-oxidation of various heterocyclic compounds has shown potential for producing N-oxides under mild conditions. researchgate.netdoi.org Future studies could explore the application of such biocatalytic systems for the specific and scalable production of this compound, which could, in turn, facilitate further toxicological and pharmacological research.
Refinement of Ecological Impact Models
This compound, as a secondary metabolite in various plant species, plays a role in plant-herbivore interactions. wur.nl However, the broader ecological impact, including its fate in the soil, potential for leaching into water systems, and effects on non-target organisms, requires more detailed investigation. researchgate.net Developing and refining ecological models that can predict the environmental distribution and persistence of this compound is crucial. These models should incorporate data on its production in different plant species, its metabolic breakdown in various organisms, and its physicochemical properties to better forecast its ecological footprint.
Q & A
Q. How is Heliotrine N-oxide structurally characterized, and what analytical methods are recommended for its identification?
this compound (C20H31NO8, CAS 31701-88-9) is a pyrrolizidine alkaloid (PA) derivative. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy for proton/carbon assignments and mass spectrometry (MS) for molecular ion detection. For purity validation, high-performance liquid chromatography (HPLC) with UV or MS detection is essential. Researchers should cross-reference spectral data with literature and report retention times, fragmentation patterns, and purity thresholds (>98%) in peer-reviewed formats .
Q. What experimental protocols are critical for synthesizing and purifying this compound?
Synthesis typically involves oxidation of heliotrine using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under controlled pH and temperature. Post-reaction, purification via column chromatography (e.g., silica gel, Sephadex LH-20) or preparative HPLC is necessary. Detailed protocols must specify reaction stoichiometry, solvent systems, and purification parameters (e.g., gradient elution, column dimensions) to ensure reproducibility .
Q. How should researchers design calibration curves for quantifying this compound in complex matrices?
Use matrix-matched calibration standards to account for interference. Prepare serial dilutions (e.g., 10–300 µg/kg) in a representative matrix (e.g., plant extracts). Analyze via UHPLC-MS/MS with online solid-phase extraction (SPE) to enhance sensitivity. Validate linearity (r² > 0.99), limit of quantification (LOQ, S/N >10), and recovery rates (80–120%). Report weighting factors (e.g., 1/x) for regression models .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound toxicity data across studies?
Contradictions often arise from variability in exposure models (in vitro vs. in vivo), metabolic activation pathways, or matrix effects. Perform comparative studies using standardized cell lines (e.g., HepG2 for hepatotoxicity) and control for confounding factors (e.g., cytochrome P450 activity). Validate findings with isotopic labeling (e.g., <sup>13</sup>C-heliotrine N-oxide) to track metabolic byproducts .
Q. What strategies optimize the sensitivity of this compound detection in trace-level environmental samples?
Implement online SPE coupled with UHPLC-MS/MS to minimize manual clean-up steps. Use hydrophilic-lipophilic balance (HLB) cartridges for PA retention and ammonium formate buffers for ion enhancement. For plant matrices, employ pressurized liquid extraction (PLE) with methanol:water (70:30) to maximize recovery. Validate method robustness using inter-laboratory comparisons .
Q. How should researchers address challenges in reproducing this compound pharmacokinetic studies?
Variability in bioavailability studies may stem from differences in animal models (e.g., Sprague-Dawley vs. Wistar rats) or dosing regimens. Standardize protocols by adhering to OECD guidelines (e.g., Test No. 417 for toxicokinetics). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences and validate with in vitro-in vivo correlation (IVIVC) .
Q. What computational methods predict the stability and reactivity of this compound under varying pH conditions?
Apply density functional theory (DFT) to model N-oxide bond dissociation energies and identify reactive intermediates (e.g., nitrosamines). Validate predictions with accelerated stability testing (40°C/75% RH for 6 months) and monitor degradation via LC-MS. Report degradation products and their toxicological relevance .
Methodological Guidelines
- Data Reporting : Include raw chromatograms, NMR spectra, and statistical validation parameters (e.g., RSD for replicates) in supplementary materials to enhance transparency .
- Ethical Compliance : Confirm that this compound is used exclusively for non-clinical research to comply with safety regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
